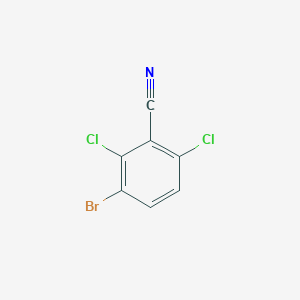

3-Bromo-2,6-dichlorobenzonitrile

Beschreibung

Significance as a Halogenated Benzonitrile (B105546) Derivative in Organic Synthesis

3-Bromo-2,6-dichlorobenzonitrile, with the chemical formula C₇H₂BrCl₂N, serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzene (B151609) ring substituted with a nitrile group, a bromine atom, and two chlorine atoms, provides a unique platform for a variety of chemical transformations. The presence of multiple halogen atoms and a nitrile group allows for regioselective reactions, making it a versatile building block for more complex molecules.

The compound's utility is particularly evident in the synthesis of pharmaceutical and agrochemical compounds. The strategic placement of the bromo and chloro substituents influences the electronic properties of the benzene ring, rendering specific positions susceptible to nucleophilic attack. This reactivity is harnessed by chemists to construct intricate molecular architectures.

Relevance of Halogenated Benzonitriles in Chemical Research

Halogenated benzonitriles, as a broader class of compounds, are of considerable interest in chemical research for several reasons. The incorporation of halogen atoms into the benzonitrile framework can significantly alter the molecule's physical, chemical, and biological properties. This has led to their investigation in various fields, including medicinal chemistry and materials science.

In medicinal chemistry, halogenated benzonitriles have been explored for their potential as scaffolds in the development of new therapeutic agents. The halogen substituents can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, they can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Studies have indicated that some halogenated benzonitriles exhibit antimicrobial properties.

In the realm of agrochemicals, the halogenated benzonitrile structure is found in certain herbicides and fungicides. The presence of halogens can enhance the biological activity of these compounds against target pests and plant diseases.

Overview of Research Directions for this compound

Current research involving this compound is primarily focused on its application as a synthetic intermediate. Key areas of investigation include its use in nucleophilic aromatic substitution (SNAr) reactions, where one or more of the halogen atoms are displaced by a nucleophile. The differing reactivity of the bromine and chlorine atoms allows for selective functionalization of the aromatic ring.

Another significant research avenue is its role in cyclization reactions to form heterocyclic compounds. For instance, it is a key precursor in the synthesis of 3-aminoindazole scaffolds. These structural motifs are present in certain antiviral compounds.

Furthermore, the nitrile group of this compound can undergo various transformations. It can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing further pathways for molecular diversification. The compound can also participate in cycloaddition reactions, such as the formation of tetrazoles.

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 1421620-35-0 |

| Molecular Formula | C₇H₂BrCl₂N |

| Molecular Weight | 250.90 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2,6-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVRMRBTVDVNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2,6 Dichlorobenzonitrile

Regioselective Bromination of 2,6-Dichlorobenzonitrile (B3417380) Precursors

The directing effects of the substituents on the aromatic ring of 2,6-dichlorobenzonitrile play a crucial role in determining the position of bromination. The two chlorine atoms are ortho, para-directing, while the nitrile group is a meta-directing deactivator. The interplay of these electronic effects, coupled with steric hindrance, dictates the regiochemical outcome of the bromination reaction.

Optimization of Brominating Reagents and Reaction Conditions

The choice of brominating agent and the conditions under which the reaction is performed are critical for maximizing the yield of the desired 3-bromo isomer and minimizing the formation of unwanted byproducts.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic aromatic bromination. organic-chemistry.orgresearchgate.net It offers advantages in terms of handling and selectivity compared to liquid bromine. The reaction typically proceeds via an electrophilic substitution mechanism, where the bromine atom of NBS acts as the electrophile. alfa-chemistry.com

The optimization of NBS-mediated bromination involves a careful selection of solvents and catalysts. Acetonitrile has been identified as a suitable solvent for such reactions. researchgate.netmdpi.com The reaction can be carried out at temperatures ranging from ambient to elevated temperatures, such as 60 °C, to drive the reaction to completion. mdpi.com The use of a radical initiator is a common practice in NBS brominations, particularly for benzylic brominations, to facilitate the formation of the bromine radical. researchgate.net

A typical, though not specific to 3-bromo-2,6-dichlorobenzonitrile, experimental setup for an NBS bromination involves dissolving the substrate in a suitable solvent, followed by the addition of NBS. mdpi.com The reaction mixture is then stirred for a specific duration at a controlled temperature. mdpi.com Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography. mdpi.com

Table 1: Illustrative Reaction Parameters for NBS Mediated Aromatic Bromination

| Parameter | Condition | Source |

| Brominating Agent | N-Bromosuccinimide (NBS) | mdpi.com |

| Solvent | Acetonitrile | mdpi.com |

| Temperature | Room Temperature to 60 °C | mdpi.com |

| Reaction Time | 2 hours | mdpi.com |

Note: This table provides a general overview of conditions for NBS bromination of aromatic compounds and may not be specific to the synthesis of this compound.

An alternative and potent system for the bromination of deactivated aromatic rings involves the use of potassium bromate (B103136) (KBrO₃) in the presence of concentrated sulfuric acid. This mixture generates electrophilic bromine in situ.

The reaction mechanism involves the oxidation of bromide ions (which can be added or present as an impurity) by bromate in the acidic medium to form bromine, which is then activated by the strong acid to act as a powerful electrophile. A significant challenge with this system is the potential for over-bromination and the formation of undesired isomers due to the high reactivity of the brominating species. The strong oxidizing nature of the reaction medium can also lead to side reactions if not properly controlled. Careful control of the stoichiometry of the reagents and the reaction temperature is paramount to achieve the desired product selectively.

Impact of Temperature and Stoichiometry on Reaction Efficiency

Temperature is a critical parameter in the regioselective bromination of 2,6-dichlorobenzonitrile. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity, favoring the formation of thermodynamically more stable, but potentially undesired, isomers. For instance, in some electrophilic aromatic brominations, lower temperatures have been shown to enhance regioselectivity. mdpi.com

The stoichiometry of the brominating agent is another crucial factor. Using a stoichiometric amount or a slight excess of the brominating agent is a common strategy to maximize the conversion of the starting material. However, a large excess should be avoided as it can lead to the formation of di- and poly-brominated byproducts, complicating the purification process and reducing the yield of the desired monobrominated product.

Control of Regioselectivity and Minimization of Side Reactions

Achieving high regioselectivity for the 3-position is the primary challenge in the synthesis of this compound. The directing effects of the existing substituents mean that the incoming bromine will be directed to the positions ortho and para to the chlorine atoms and meta to the nitrile group. The 3-position is meta to the nitrile and ortho to the 2-chloro and para to the 6-chloro substituent, making it an electronically favorable position.

Minimizing side reactions, such as the formation of other bromo-isomers (e.g., 4-bromo or 5-bromo) and polybrominated products, is essential for an efficient synthesis. This can be achieved through:

Careful selection of the brominating agent and reaction conditions: As discussed, milder reagents like NBS may offer better control over selectivity.

Precise temperature control: Maintaining the optimal temperature throughout the reaction can significantly influence the product distribution. mdpi.com

Controlled addition of the brominating agent: Slow, portion-wise, or dropwise addition of the brominating agent can help to maintain a low concentration of the reactive bromine species in the reaction mixture, thereby reducing the likelihood of over-bromination.

Process Development for Scalable Synthesis

Strategies for Hundred-Gram Scale Production

For larger-scale production, such as on a hundred-gram scale, the reaction conditions must be carefully optimized to ensure high yield and purity. A common strategy involves the use of a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in the presence of a suitable solvent. The reaction often requires a catalyst, such as iron(III) bromide (FeBr₃), to facilitate the electrophilic substitution.

| Reagents | Conditions | Role |

| 2,6-Dichlorobenzonitrile | Starting material | The foundational molecule for bromination. |

| Bromine (Br₂) or NBS | Brominating agent | Provides the electrophile for the substitution reaction. |

| Iron(III) bromide (FeBr₃) | Catalyst | Enhances the electrophilicity of the bromine. |

| Inert Solvent | Reaction medium | Dissolves reactants and facilitates the reaction. |

The reaction temperature and time are critical parameters that need to be controlled to minimize the formation of by-products and ensure the completion of the reaction.

Purification Techniques in Synthetic Scale-Up

Following the synthesis, purification of the crude this compound is essential to remove unreacted starting materials, catalysts, and any by-products. Common techniques employed in a scale-up scenario include:

Recrystallization: This is a primary method for purifying solid compounds. It involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for effective separation.

Column Chromatography: While more common in smaller-scale laboratory preparations, column chromatography can be adapted for larger quantities to separate the desired product from impurities with different polarities.

Washing: The crude product may be washed with aqueous solutions to remove acidic or basic impurities. For instance, a wash with a sodium bisulfite solution can remove excess bromine.

Synthetic Pathways to 2,6-Dichlorobenzonitrile as a Primary Precursor

The availability and purity of 2,6-dichlorobenzonitrile are paramount for the successful synthesis of its brominated derivative. wikipedia.org This compound, a white solid soluble in organic solvents, is a significant herbicide and a building block in organic chemistry. wikipedia.org

Diazotization and Sandmeyer-type Reactions

A classic method for synthesizing aryl nitriles is through the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by treatment with a copper(I) cyanide salt. masterorganicchemistry.com

The synthesis of 2,6-dichlorobenzonitrile can be achieved from 2-amino-6-chlorobenzonitrile (B183317). google.com The process involves:

Diazotization: The amino group of 2-amino-6-chlorobenzonitrile is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.comgoogle.com Using a significant excess of the mineral acid can lead to good results. google.com

Sandmeyer Reaction: The resulting diazonium salt is then treated with copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile group, yielding 2,6-dichlorobenzonitrile. masterorganicchemistry.com

This method is versatile and can be adapted for the synthesis of various substituted benzonitriles. masterorganicchemistry.com

Ammoxidation Routes to Dichlorobenzonitriles

On an industrial scale, the ammoxidation of 2,6-dichlorotoluene (B125461) is a more common and economically viable method for producing 2,6-dichlorobenzonitrile. google.com This process involves the catalytic reaction of 2,6-dichlorotoluene with ammonia (B1221849) (NH₃) and oxygen (usually from the air) in the vapor phase. researchgate.netgoogle.com

The reaction is typically carried out in a fixed-bed or fluidized-bed reactor at high temperatures, often ranging from 350 to 425°C. researchgate.netgoogle.com A variety of catalysts have been developed for this process, with vanadium-based catalysts being particularly effective. For example, a P-V-Mo-Cr-K-O/γ-Al₂O₃ catalyst has been shown to achieve a conversion rate of 2,6-dichlorotoluene up to 99.5% and a molar yield of 2,6-dichlorobenzonitrile up to 95.0%. google.com Another study using a V₂O₅/γ-Al₂O₃ catalyst reported a maximum conversion of 96% and a 79% yield at 425°C. researchgate.net

| Parameter | Condition | Reference |

| Starting Material | 2,6-Dichlorotoluene | researchgate.netgoogle.com |

| Reactants | Ammonia, Air | researchgate.netgoogle.com |

| Temperature | 350-425°C | researchgate.netgoogle.com |

| Catalyst | P-V-Mo-Cr-K-O/γ-Al₂O₃ or V₂O₅/γ-Al₂O₃ | researchgate.netgoogle.com |

| Pressure | 0.02-0.1 MPa | google.com |

Despite its industrial importance, the ammoxidation of 2,6-dichlorotoluene can be challenging due to the steric hindrance from the two chlorine atoms adjacent to the methyl group, which can inhibit the reaction. researchgate.net

Chemical Reactivity and Derivatization of 3 Bromo 2,6 Dichlorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 3-bromo-2,6-dichlorobenzonitrile makes it susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring, leading to the displacement of one of the halogen atoms. nih.govopenstax.org The ortho and para positions relative to the strong electron-withdrawing nitrile group are particularly activated towards this type of attack. libretexts.orgyoutube.comlibretexts.org

A significant application of this compound's reactivity is in cyclization reactions with nitrogen-based nucleophiles, which leverage the SNAr mechanism to construct heterocyclic ring systems.

A key transformation of this compound is its reaction with hydrazine (B178648) hydrate (B1144303) to form 3-aminoindazole derivatives. nih.gov This reaction proceeds via an SNAr cyclization. The process is initiated by the nucleophilic attack of hydrazine at one of the carbon atoms bearing a halogen, followed by an intramolecular cyclization and subsequent aromatization to yield the stable indazole core. This specific pathway has been utilized as a strategic step in the synthesis of precursors for biologically active molecules, such as the HIV capsid inhibitor, Lenacapavir. nih.gov The reaction takes advantage of the less expensive 2,6-dichlorobenzonitrile (B3417380) as a starting material, which is then brominated to give this compound, the direct precursor for the cyclization step. nih.gov

The choice of solvent plays a critical role in the outcome of the cyclization reaction between this compound and hydrazine hydrate. Research has shown that the reaction conditions, particularly the solvent, can significantly affect the yield and efficiency of the formation of the 3-aminoindazole product. nih.gov A screening of various solvent types has demonstrated that aprotic polar solvents are particularly effective. nih.govacgpubs.orgresearchgate.net

In a study aimed at optimizing the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from this compound, several solvent systems were investigated. The results indicated that aprotic polar solvents facilitate the reaction under relatively mild conditions. nih.gov

| Solvent Type | Example Solvents | General Outcome | Reference |

|---|---|---|---|

| Aprotic Polar | NMP, DMSO | Smooth cyclization under mild conditions (e.g., 60 °C). | nih.gov |

| Protic | e.g., Alcohols | Screened for cyclization chemistry. | nih.gov |

| Basic | e.g., Pyridine | Investigated as a potential reaction medium. | nih.gov |

Specifically, the use of N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) allowed the cyclization to proceed smoothly at 60 °C, demonstrating the favorability of these media for the SNAr mechanism. nih.gov

Beyond cyclization with hydrazine, the structure of this compound allows for other nucleophilic substitution reactions. The halogen atoms can potentially be replaced by a variety of other nucleophiles. Furthermore, the presence of a bromine atom makes the compound a suitable substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds and build more complex molecular architectures.

Cyclization Reactions with Nitrogen Nucleophiles

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) on the this compound molecule is also a site for chemical modification, offering pathways to other important functional groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxamide (3-bromo-2,6-dichlorobenzamide). This reaction typically proceeds through the protonation of the nitrile nitrogen, followed by the attack of water. A subsequent tautomerization and deprotonation yield the amide. While specific documented hydrolysis of this compound is not detailed in the surveyed literature, this transformation is a fundamental and predictable reaction in organic chemistry. Further hydrolysis of the amide under more stringent conditions would lead to the corresponding carboxylic acid. This potential transformation adds to the synthetic utility of the parent compound.

Reductive Transformations to Aldehydes or Amines

The nitrile functional group in this compound can undergo reduction to form either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions employed.

The reduction of the nitrile to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride. This transformation is a common strategy in organic synthesis to introduce an aminomethyl group.

Cycloaddition Reactions of the Nitrile Moiety

The nitrile group of this compound can participate in cycloaddition reactions. One notable example is the [3+2] cycloaddition with azides to form tetrazoles. uchicago.edu This type of reaction is often catalyzed by a Lewis acid. For instance, a gold-catalyzed nucleophilic cycloaddition with sodium azide (B81097) can yield the corresponding tetrazole derivative.

[3+2] cycloaddition reactions are a class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. nih.govrsc.org In the case of nitriles, they can act as the dipolarophile. The reaction with diarylnitrones, for example, has been shown to proceed with high regio- and stereoselectivity. nih.gov The reaction progress can be monitored using techniques like HPLC analysis. nih.gov

Electrophilic and Organometallic Transformations on the Aromatic Ring

The aromatic ring of this compound, while deactivated by the electron-withdrawing nitrile and halogen groups, can still undergo certain electrophilic and organometallic reactions.

Grignard-Mediated Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound provides a handle for Grignard-mediated cross-coupling reactions. The formation of a Grignard reagent by reacting the bromo-substituted compound with magnesium metal would create a potent nucleophile. This organometallic intermediate can then be coupled with various electrophiles in the presence of a suitable catalyst, often a transition metal complex.

While specific examples directly involving this compound in Grignard cross-coupling were not found in the provided search results, the principles of such reactions are well-established. For instance, light-mediated cross-coupling reactions of anomeric trifluoroborates with aryl halides using nickel and photoredox catalysts have been reported, demonstrating the utility of coupling reactions in complex molecule synthesis. nih.gov

Further Electrophilic Aromatic Substitutions (e.g., nitration, sulfonation)

Further electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the presence of three deactivating groups (one bromine and two chlorine atoms) and the nitrile group. lumenlearning.commasterorganicchemistry.com These groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com

Common EAS reactions include nitration and sulfonation. lumenlearning.commasterorganicchemistry.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. lumenlearning.com Sulfonation involves the use of fuming sulfuric acid (sulfur trioxide in sulfuric acid) to generate SO3 as the electrophile. lumenlearning.com

The directing effects of the existing substituents would determine the position of any incoming electrophile. The halogens (bromo and chloro) are ortho, para-directors, while the nitrile group is a meta-director. youtube.com Given the substitution pattern of this compound, the potential sites for further substitution are limited and the reaction would likely require harsh conditions.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Heterocyclic Synthesis

The reactivity of 3-Bromo-2,6-dichlorobenzonitrile, stemming from the electron-withdrawing nature of its nitrile group and halogen substituents, makes it a valuable precursor for constructing heterocyclic scaffolds, which are core components of many biologically active molecules.

Synthesis of Privileged 3-Aminoindazole Scaffolds for Medicinal Chemistry Research

One of the significant applications of this compound is in the synthesis of 3-aminoindazoles. These "privileged scaffolds" are frequently found in compounds with potential therapeutic properties. A general and efficient two-step method has been developed for the synthesis of substituted 3-aminoindazoles starting from 2-bromobenzonitriles. nih.gov This process involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. nih.gov This approach provides a valuable alternative to the more traditional nucleophilic aromatic substitution (SNAr) reaction of hydrazine (B178648) with o-fluorobenzonitriles. nih.gov

Precursor for Investigational Compounds with Diverse Biological Activity (excluding human therapeutic uses)

The structural framework of this compound is a component of various investigational compounds that exhibit a range of biological activities. Research has shown that derivatives of this and similar halogenated benzonitriles are explored for properties such as anticancer and antimicrobial activities. The presence of halogen atoms can significantly influence the biological profile of these molecules.

Application in Agrochemical Intermediate Development

The development of new and effective crop protection agents is a continuous effort in the agrochemical industry. Halogenated benzonitriles, including derivatives of this compound, are important intermediates in the synthesis of novel agrochemicals. google.comgoogle.comraysbiotech.com

Synthesis of Novel Halogenated Benzonitrile-Based Structures for Agrochemical Exploration

The unique substitution pattern of this compound allows for its participation in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, to create more complex structures for agrochemical screening. The synthesis of various halogenated benzonitriles is a key area of research for developing new herbicides and fungicides. researchgate.net For instance, the related compound 2,6-dichlorobenzonitrile (B3417380), also known as dichlobenil (B1670455), is a known herbicide. nih.gov The synthesis of such compounds can be achieved through various methods, including the chlorination of precursors like 2-chloro-6-nitrobenzonitrile. google.com

Table 1: Examples of Halogenated Benzonitrile (B105546) Intermediates in Agrochemical Research

| Compound Name | CAS Number | Application/Relevance |

| This compound | 1421620-35-0 | Intermediate for complex organic synthesis. bldpharm.comnih.govachemblock.com |

| 2,6-Dichlorobenzonitrile (Dichlobenil) | 1194-65-6 | Pre-emergent herbicide, cellulose (B213188) synthesis inhibitor. nih.gov |

| 3-Bromo-6-chloro-2-fluorobenzonitrile | 943830-79-3 | Building block for chemical synthesis. bldpharm.com |

| 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Intermediate for substituted benzonitriles. chemicalbook.com |

| 3-Bromo-2-fluorobenzonitrile | 179899-13-1 | Intermediate in organic synthesis. nih.gov |

Investigation of Mechanism of Action in Plant Systems (e.g., cellulose synthesis inhibition)

A significant area of research for benzonitrile-based agrochemicals is their mechanism of action in plants. 2,6-Dichlorobenzonitrile (DCB) is a well-studied inhibitor of cellulose synthesis. nih.govnih.govresearchgate.net Although the precise mode of action is still under investigation, studies have shown that DCB disrupts the formation of cellulose microfibrils, which are essential components of the plant cell wall. nih.govnih.gov This disruption leads to altered cell morphology, swelling, and ultimately, inhibition of plant growth. nih.govnih.gov Research using live-cell imaging has demonstrated that DCB rapidly halts the movement of cellulose synthase complexes in the plasma membrane of plant cells. nih.gov Understanding these mechanisms at a molecular level is crucial for the design of more effective and selective herbicides.

Potential in Functional Material Development

The unique electronic and structural properties of halogenated benzonitriles suggest their potential application in the development of functional materials. While this area is less explored compared to its applications in life sciences, the inherent properties of the this compound scaffold make it a candidate for investigation in materials science. The presence of multiple halogen atoms and a nitrile group can influence properties such as liquid crystallinity, thermal stability, and photophysical characteristics. For example, related bromo-substituted aromatic compounds have been studied for their luminescence properties and potential as sensitive probes for solvent polarity. researchgate.net Further research is needed to fully explore the potential of this compound and its derivatives in the creation of novel functional materials.

Integration into Polymer Systems and Engineering Plastics

The incorporation of benzonitrile moieties into polymer backbones is a known strategy for developing high-performance materials. For instance, poly(benzonitrile ether)s have been synthesized from isomeric difluorobenzonitriles, resulting in polymers with cyclic and tree-shaped architectures. acs.org The nitrile group can enhance thermal stability and polarity, and its presence is a key feature in some specialty resins. atamankimya.com In the case of 2,6-dichlorobenzonitrile, a related compound, it is noted as a synthetic intermediate for extraordinary high polymer materials. chemicalbook.com

However, a review of current scientific literature and patent databases reveals a lack of specific studies detailing the direct integration of this compound as a monomer or comonomer in the synthesis of polymer systems or engineering plastics. While its structure is analogous to precursors used in high-performance polymers, research explicitly demonstrating its polymerization or incorporation into such materials has not been identified.

Application in Photosensitive Materials Research

Photosensitive polyimides (PSPIs) are crucial materials in the microelectronics industry for applications such as semiconductor packaging. mdpi.com The synthesis of these materials often involves precursors that can be photochemically altered. Benzonitrile-containing compounds can be precursors to structures used in photosensitive applications. For example, photosensitive polyimides have been developed from various functionalized monomers, although direct use of halogenated benzonitriles like the title compound is not commonly documented. jbnu.ac.krhalocarbon.com Multifunctional benzonitrile derivatives have also been investigated for their photophysical properties in the context of Organic Light-Emitting Diodes (OLEDs), where they are dispersed in polymer films like polymethyl methacrylate (B99206) (PMMA). rsc.org

Despite the relevance of related structures, there is no specific research available that demonstrates the application of this compound in photosensitive materials. Its potential as a component in photoresists, photopolymers, or other photosensitive systems has not been explored in the current body of scientific literature.

Exploration of Non-Linear Optical Properties in Related Structures

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. nih.govaps.org The NLO properties of organic molecules often arise from the presence of an extended π-conjugated system, typically with electron-donating and electron-accepting groups. The benzonitrile group is a known electron acceptor and has been incorporated into various chromophores designed to exhibit NLO effects. frontiersin.orgnih.gov For example, the investigation of composite materials based on a polymer matrix and other benzonitrile derivatives has shown promising second- and third-order NLO properties.

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 3-Bromo-2,6-dichlorobenzonitrile, these mechanisms primarily include hydrolysis, photochemical transformation, and volatilization.

Hydrolysis Pathways (Non-Biological)

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis is influenced by the presence of both halogen and nitrile functional groups on the benzene (B151609) ring.

The nitrile group (-C≡N) can undergo hydrolysis to form a carboxylic acid. This process typically occurs in multiple steps, with the initial formation of an amide intermediate. However, the conditions required for the abiotic hydrolysis of nitriles, such as strong acids or bases and elevated temperatures, are not always prevalent in the environment. The presence of electron-withdrawing chloro and bromo substituents on the aromatic ring can influence the electrophilicity of the nitrile carbon, potentially affecting the rate of hydrolysis.

The carbon-halogen bonds (C-Br and C-Cl) can also be subject to hydrolysis, specifically nucleophilic substitution where the halogen atom is replaced by a hydroxyl group (-OH). The rate of this reaction is dependent on the nature of the halogen and the substitution pattern on the aromatic ring. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond.

Table 1: Potential Abiotic Hydrolysis Reactions of this compound

| Reaction Type | Reactant | Product(s) |

| Nitrile Hydrolysis | This compound | 3-Bromo-2,6-dichlorobenzamide (intermediate), 3-Bromo-2,6-dichlorobenzoic acid (final) |

| Halogen Substitution | This compound | 3-Hydroxy-2,6-dichlorobenzonitrile, 2-Chloro-3-bromo-6-hydroxybenzonitrile |

Note: The formation of these products via abiotic hydrolysis in environmental conditions is inferred from general chemical principles and may occur at slow rates.

Photochemical Transformation Processes

Photochemical transformation, or photolysis, is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Halogenated aromatic compounds can undergo photolysis through various mechanisms, including the cleavage of carbon-halogen bonds.

For this compound, the primary photochemical transformation pathway is likely to be reductive dehalogenation. This involves the breaking of the C-Br or C-Cl bond, leading to the formation of a radical intermediate, which then abstracts a hydrogen atom from the surrounding medium. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, debromination is expected to be the more favorable process. This would result in the formation of 2,6-dichlorobenzonitrile (B3417380). Further photochemical degradation could lead to the sequential removal of chlorine atoms.

The presence of other substances in the environment, such as humic acids, can act as photosensitizers, potentially accelerating the rate of photochemical degradation.

Volatilization Behavior and Environmental Dissipation

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize is governed by its vapor pressure and its Henry's Law constant, which describes its partitioning between water and air.

Biotic Transformation Processes

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a key process in the environmental fate of many organic pollutants.

Microbial Hydrolysis to Benzonitrile (B105546) Amide Metabolites

A significant biotic transformation pathway for benzonitrile compounds is microbial hydrolysis, which is catalyzed by enzymes produced by various soil and water microorganisms. The primary enzymes involved in this process are nitrile hydratases and amidases. wikipedia.org

Nitrile hydratase catalyzes the hydration of the nitrile group to the corresponding amide. wikipedia.org In the case of this compound, this would result in the formation of 3-Bromo-2,6-dichlorobenzamide. This transformation is analogous to the well-documented microbial degradation of the herbicide 2,6-dichlorobenzonitrile (dichlobenil) to its persistent metabolite 2,6-dichlorobenzamide (B151250) (BAM).

Following the formation of the amide, an amidase enzyme can further hydrolyze the amide to the corresponding carboxylic acid (3-Bromo-2,6-dichlorobenzoic acid) and ammonia (B1221849). However, for some halogenated benzamides, the amidase activity can be slow or absent, leading to the accumulation of the amide metabolite in the environment.

Table 2: Key Microbial Enzymes in the Hydrolysis of this compound

| Enzyme | Substrate | Product |

| Nitrile Hydratase | This compound | 3-Bromo-2,6-dichlorobenzamide |

| Amidase | 3-Bromo-2,6-dichlorobenzamide | 3-Bromo-2,6-dichlorobenzoic acid + Ammonia |

Identification of Microbial Consortia and Key Degrading Organisms

The degradation of complex synthetic compounds like this compound in the environment is often carried out by microbial consortia rather than single microbial species. mdpi.com These consortia consist of different microbial populations that can act synergistically to completely mineralize the compound or transform it into less harmful substances.

Several genera of bacteria are known to possess the enzymatic machinery to degrade aromatic and halogenated compounds. Key organisms capable of degrading nitriles often belong to the genera Rhodococcus and Pseudomonas. nih.govnih.gov

Rhodococcus species are well-known for their versatile metabolic capabilities, including the production of nitrile hydratases and amidases that can act on a wide range of nitrile compounds. jst.go.jpnih.gov Strains of Rhodococcus have been shown to be efficient in the bioconversion of nitriles. tandfonline.com

Pseudomonas species are also recognized for their ability to degrade a variety of aromatic hydrocarbons and halogenated organic compounds. nih.govresearchgate.net They often possess the necessary enzyme systems to initiate the breakdown of complex aromatic structures. frontiersin.org

The degradation of this compound in a contaminated environment would likely involve a consortium of such bacteria, where some species might perform the initial hydrolysis of the nitrile group, while others could potentially be involved in the subsequent degradation of the aromatic ring, including dehalogenation steps.

Enzymatic Pathways Involved in Biotransformation (e.g., Nitrile Hydratase)

There is currently a lack of specific research on the enzymatic pathways involved in the biotransformation of this compound. For related nitrile compounds, nitrile hydratase is a key enzyme that catalyzes the hydration of a nitrile group to an amide. However, no studies were found that specifically investigate the activity of nitrile hydratase or other enzymes on this compound.

Environmental Mobility and Persistence Studies

Sorption Characteristics in Soil and Sediment Matrices

Detailed studies on the sorption coefficients (Koc) of this compound in various soil and sediment types are not available in the current body of scientific literature. Such data would be crucial for predicting its tendency to adsorb to organic matter and clay particles, which in turn governs its mobility in the environment.

Leaching Potential and Groundwater Transport of Compound and Metabolites

Without information on its sorption characteristics and persistence, the leaching potential and the likelihood of groundwater transport for this compound and any potential metabolites cannot be accurately assessed.

Environmental Half-Life Determinations in Different Media

There are no published studies determining the environmental half-life (DT50) of this compound in soil, water, or sediment under various conditions. This information is vital for understanding its persistence in the environment.

Metabolite Formation and Characterization in Environmental Contexts

The metabolic fate of this compound in environmental systems remains uninvestigated. There is no information available on the identity and characteristics of any metabolites that may be formed through biotic or abiotic degradation processes.

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating 3-Bromo-2,6-dichlorobenzonitrile from complex mixtures, enabling its precise quantification. The choice of technique depends on the analyte's volatility and the sample matrix's complexity.

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS)

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like halogenated benzonitriles. uoguelph.ca For the analysis of the related compound 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), GC-MS methods have been successfully developed for its determination in groundwater. nih.govresearchgate.net A similar approach can be adapted for this compound.

The methodology typically involves sample preparation, such as solid-phase extraction (SPE) to concentrate the analyte from aqueous samples, followed by injection into the GC system. researchgate.net The chromatographic separation is commonly achieved on a capillary column with a non-polar or medium-polarity stationary phase. ijpsr.com

Hyphenation with a mass spectrometer (MS) provides definitive identification based on the compound's mass spectrum and fragmentation pattern, while also offering high sensitivity for trace-level detection. mdpi.comsemanticscholar.org Monitoring reactions and product formation can also be accomplished using GC and GC-MS. rsc.org

| Parameter | Typical Value/Condition |

| Column | ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane) or similar |

| Dimensions | 30 m length, 0.25-0.32 mm internal diameter, 0.25-1.0 µm film thickness ijpsr.comthermofisher.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 ml/min) ijpsr.com |

| Injector | Split/Splitless or Programmable Temperature Vaporizing (PTV) ijpsr.comthermofisher.com |

| Injector Temp. | 230-250 °C ijpsr.com |

| Oven Program | A temperature gradient, e.g., starting at 60°C, holding for 2 min, then ramping to 280°C. |

| Detector | Mass Spectrometer (MS) ijpsr.com |

| Ionization Mode | Electron Ionization (EI) rsc.org |

| MS Source Temp. | ~230 °C ijpsr.com |

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing compounds that are non-volatile or thermally labile. This technique is particularly valuable for environmental monitoring of halogenated aromatic compounds in water samples. umb.edu

For related halogenated compounds, methods often employ solid-phase extraction for sample cleanup and pre-concentration. umb.edu The LC separation is typically performed using a reverse-phase column. The tandem MS detector, often operated in Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity, allowing for quantification at ng/L levels in complex matrices. umb.edumdpi.com This high sensitivity is crucial for detecting trace amounts of contaminants in environmental samples.

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase column umb.edu |

| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with an acid modifier like formic acid umb.edu |

| Flow Rate | 0.15 - 0.4 mL/min |

| Injection Volume | 10 - 20 µL umb.edu |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) umb.edu |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for halogenated compounds umb.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM) umb.edu |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis and purity control of synthetic intermediates. researchgate.net Reverse-phase (RP) HPLC methods are commonly employed for halogenated benzonitriles. sielc.comsielc.com These methods are validated according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy. ekb.eg

A typical RP-HPLC method would utilize a C18 or a specialized reverse-phase column. sielc.comekb.eg The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent like acetonitrile or methanol. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over HPLC, using columns with smaller particle sizes (<2 µm) to achieve faster analysis times and higher resolution. sielc.com A method developed for HPLC can often be transferred to a UPLC system for improved performance.

| Parameter | Typical Value/Condition |

| Column | Newcrom R1, Zorbax SB-Aq, or other C18 columns sielc.comekb.eg |

| Particle Size | 5 µm (HPLC), <2 µm (UPLC) sielc.comekb.eg |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid, formic acid) sielc.comsielc.com |

| Elution | Isocratic or Gradient |

| Detector | UV Spectrophotometer (e.g., at 205 nm) ekb.eg |

Two-Dimensional Gas Chromatography (GC×GC-LRMS) for Complex Matrices

For exceptionally complex samples where standard one-dimensional GC does not provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. chromatographyonline.comlut.fi This technique couples two columns of different stationary phase selectivities (e.g., a non-polar column followed by a polar column) via a modulator. chromatographyonline.comsmu-ogl.com

The modulator traps small, sequential portions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. smu-ogl.com This results in a structured two-dimensional chromatogram with an order-of-magnitude increase in peak capacity, allowing for the separation of target analytes from co-eluting matrix components. chromatographyonline.comchromatographyonline.com When coupled with a low-resolution mass spectrometer (LRMS), GC×GC provides a powerful tool for the confident identification and quantification of trace compounds in challenging matrices like environmental extracts or synthetic fuel fractions. lut.finih.gov

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic methods are indispensable for the structural elucidation and purity verification of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Quantitative NMR for Purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for unambiguous structure determination.

¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. These would likely appear as doublets due to coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the nitrile carbon, and six for the aromatic carbons. The chemical shifts of the carbons are influenced by the attached substituents (bromine, chlorine, and nitrile groups). For the related 2,6-dichlorobenzonitrile, characteristic signals are observed for the nitrile carbon and the various aromatic carbons. rsc.orgchemicalbook.com

Quantitative NMR (qNMR): qNMR is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. ox.ac.uk The purity is calculated by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and concentration. acs.org This method is highly accurate and can provide a direct measure of mass percentage purity. ox.ac.ukacs.org

| Parameter | Typical Condition |

| Spectrometer | 400 MHz or higher rsc.org |

| Solvent | CDCl₃ (Chloroform-d) or DMSO-d₆ (Dimethyl sulfoxide-d6) rsc.org |

| ¹H NMR | Chemical shifts (δ) reported in ppm relative to TMS (0 ppm). |

| ¹³C NMR | Chemical shifts (δ) reported in ppm relative to the solvent signal. rsc.org |

| qNMR Standard | An inert, soluble compound with simple, non-overlapping signals (e.g., maleic acid, dimethyl sulfone). |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental tools for elucidating the structural features of molecules like this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern provides a unique "fingerprint" of the molecule's functional groups. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the vibrations of its nitrile group, the aromatic ring, and the carbon-halogen bonds.

Key expected vibrational frequencies for this compound include a sharp, strong absorption from the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. The aromatic ring will produce several signals, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds will exhibit stretching vibrations in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* electronic transitions within the benzene (B151609) ring. The presence of the nitrile and halogen substituents on the aromatic ring can influence the position and intensity of these absorption bands, potentially causing a shift to longer wavelengths (bathochromic shift) compared to unsubstituted benzene. The UV-Vis spectrum is useful for quantitative analysis and for providing information about the conjugated π-electron system of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |

| C-Cl | Stretching | 600 - 800 | Strong |

| C-Br | Stretching | 500 - 600 | Strong |

Advanced Mass Spectrometry for Trace Analysis and Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the identification and quantification of compounds in complex mixtures, such as environmental samples.

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. It works by exposing the sample to a stream of heated, excited-state gas (typically helium or nitrogen), which desorbs and ionizes the analyte molecules.

When coupled with a High-Resolution Accurate Mass (HRAM) analyzer, such as an Orbitrap, DART-MS becomes a formidable tool for the unambiguous identification of compounds. The Orbitrap mass analyzer provides exceptional mass accuracy (typically < 5 ppm) and high resolving power, allowing for the determination of an analyte's elemental composition from its exact mass.

For this compound, this technique would provide a rapid confirmation of its molecular weight and elemental formula. The presence of bromine and chlorine atoms creates a highly characteristic isotopic pattern due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). HRAM instrumentation can resolve these

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Conformation Analysis

Detailed computational studies are crucial for understanding the intrinsic properties of a molecule, predicting its reactivity, and explaining its behavior in chemical reactions. For 3-bromo-2,6-dichlorobenzonitrile, such specific analyses are not presently available in published research.

Density Functional Theory (DFT) Calculations for Geometry Optimization

No specific studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, and bond angles of this compound have been publicly reported. DFT is a standard method for obtaining accurate structural information and electronic properties of molecules. researchgate.netvjst.vnnih.gov

Analysis of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecular surface and identifies sites for electrophilic and nucleophilic attack, has not been published for this compound. Such an analysis would provide valuable insight into its reactive behavior. researchgate.netnih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, are key indicators of a molecule's chemical reactivity and kinetic stability. This fundamental frontier molecular orbital analysis for this compound is not found in the available literature. mdpi.comresearchgate.netnih.gov

Investigation of Intermolecular Interactions

The study of how molecules interact with each other in the solid state is fundamental to understanding their physical properties and crystal packing.

Hydrogen Bonding Networks in Crystal Structures

While the synthesis and use of this compound are documented, its single-crystal X-ray crystallographic structure is not available in public databases. Consequently, a detailed analysis of its hydrogen bonding networks and other intermolecular interactions within a crystal lattice cannot be performed. There are reports on the crystal structures of compounds synthesized from this molecule, but not of the molecule itself. vcu.edu

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces and halogen bonds, which are critical in determining molecular conformation and crystal packing. No NCI analysis for this compound has been reported in scientific literature.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules like this compound, which are crucial for its identification and characterization. These predictions are often validated by comparison with experimental data.

Computational Simulation of FT-IR and UV-Vis Spectra

The vibrational and electronic spectra of this compound can be simulated using quantum chemical calculations, primarily employing Density Functional Theory (DFT). Methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used for such purposes, as they provide a good balance between accuracy and computational cost for halogenated organic molecules. researchgate.net

The simulation process involves first optimizing the molecule's three-dimensional geometry to find its lowest energy state. Following optimization, vibrational frequency calculations are performed to predict the positions and intensities of infrared and Raman absorptions. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule.

For the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is the standard method. researchgate.net This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities. The simulations can predict how the electronic structure influences the absorption of UV and visible light, often considering the effects of different solvents by using models like the Polarizable Continuum Model (PCM). scispace.com

Table 1: Parameters for Computational Spectroscopic Simulation

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D structure of the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Vibrational Frequencies | Calculated wavenumbers (cm⁻¹) for IR and Raman peaks. | DFT Frequency Analysis |

| Potential Energy Distribution (PED) | Assignment of vibrational modes to molecular motions. | SQM (Scaled Quantum Mechanics) |

| Electronic Transitions (λmax) | Predicted wavelengths of maximum absorption in the UV-Vis spectrum. | TD-DFT (e.g., with PCM for solvent effects) |

| Oscillator Strength | The theoretical intensity of an electronic transition. | TD-DFT |

Note: Specific calculated values for this compound are not available in the cited literature; this table describes the general parameters obtained from such an analysis.

Prediction of Nuclear Magnetic Resonance Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structural elucidation. Computer prediction of these shifts is typically achieved using a framework combining DFT and the Gauge-Including Atomic Orbital (GIAO) method. libretexts.org This approach calculates the isotropic magnetic shielding constants for each nucleus in the optimized molecular structure. The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For complex molecules, the accuracy of these predictions can be enhanced. Empirical scaling or advanced machine learning models that integrate DFT-calculated shielding tensors can be employed to better match experimental values. libretexts.orgbldpharm.com The chemical shifts for the aromatic protons and carbons in this compound are influenced by the inductive effects of the bromine and chlorine substituents, as well as magnetic anisotropy effects from the benzene (B151609) ring. ucl.ac.uk While general principles allow for estimation, precise computational analysis requires specific GIAO-DFT calculations.

Table 2: Key Methodologies for NMR Chemical Shift Prediction

| Methodology | Purpose | Key Feature |

|---|---|---|

| DFT Geometry Optimization | Provides an accurate molecular structure for calculation. | Essential first step for reliable predictions. |

| GIAO Calculation | Computes nuclear magnetic shielding tensors. | The standard method for predicting NMR parameters. libretexts.org |

| Reference Standard (TMS) | Converts absolute shielding values to chemical shifts (ppm). | Allows comparison with experimental spectra. |

| Linear Regression/Scaling | Empirically corrects systematic errors in calculations. | Improves accuracy by correlating calculated vs. experimental data. |

Note: Specific predicted chemical shifts for this compound are not available in the cited literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in understanding the synthetic pathways and reactivity of this compound. It allows for the detailed study of reaction mechanisms, including the identification of transient species and the determination of reaction energetics.

Transition State Analysis for Synthetic Pathways

To understand how this compound is formed or how it reacts, computational chemists model the entire reaction pathway. This involves identifying and characterizing the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Using DFT methods, researchers can perform a transition state search to locate these high-energy structures. researchgate.net The successful identification of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., a bond being formed or broken). nih.gov For reactions involving similar molecules, like the cycloaddition of a substituted benzonitrile (B105546) N-oxide, analysis can reveal a non-concerted, asynchronous bond-formation pathway. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the located transition state correctly connects the reactants and products.

Kinetic and Thermodynamic Parameters of Reactions

Once the stationary points on the potential energy surface (reactants, products, and transition states) are located, their energies can be used to calculate key kinetic and thermodynamic parameters. These calculations provide quantitative insights into the feasibility and rate of a reaction.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The change in heat content between products and reactants. A negative value indicates an exothermic reaction.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction. A negative value indicates a spontaneous process.

Entropy of Reaction (ΔS): The change in disorder during the reaction.

Kinetic Parameters:

Activation Energy (Ea): The energy difference between the reactants and the transition state. It is a primary determinant of the reaction rate.

Enthalpy of Activation (ΔH‡) and Gibbs Free Energy of Activation (ΔG‡): Thermodynamic counterparts to the activation energy that include temperature and entropy effects, providing a more complete picture of the reaction barrier. researchgate.net

These parameters are crucial for understanding reaction outcomes, such as regioselectivity in cycloaddition reactions, and for optimizing synthetic procedures by identifying the rate-limiting steps and the most favorable reaction conditions. nih.govmodgraph.co.uk

Table 3: Computationally Derived Reaction Parameters

| Parameter | Symbol | Significance |

|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate the reaction; determines reaction rate. |

| Gibbs Free Energy of Activation | ΔG‡ | The free energy barrier to reaction; indicates the spontaneity of reaching the transition state. researchgate.net |

| Enthalpy of Reaction | ΔH | The net heat released or absorbed during the reaction. |

Note: This table outlines the parameters that would be derived from a computational study of a reaction involving this compound. Specific data is not available in the reviewed literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure Activity and Structure Reactivity Relationships in Non Clinical Research

Influence of Substituent Effects on Synthetic Efficiency

The strategic placement of bromine and chlorine atoms on the benzonitrile (B105546) ring governs the molecule's utility as a synthetic intermediate. These halogen substituents, along with the nitrile group, create a unique electronic and steric environment that dictates the outcome of chemical reactions.

The positional isomer, 4-Bromo-2,6-dichlorobenzonitrile, where the bromine is at the 4-position, exhibits different electronic and steric properties. This seemingly small change in the bromine's location would likely lead to the formation of different regioisomeric products in similar reactions, which could have divergent biological activities. The synthesis of various halogenated benzonitriles often employs methods like radical-mediated bromination or electrophilic aromatic substitution, where the directing effects of the existing substituents guide the position of the incoming halogen, thereby influencing the final product distribution and yield. evitachem.com

| Reaction Type | Reactant | Product | Yield | Purity |

| Nucleophilic Aromatic Substitution | 3-Bromo-2,6-dichlorobenzonitrile and Hydrazine (B178648) | 7-bromo-4-chloro-1H-indazol-3-amine | 53% | 96% |

The reactivity of this compound is a direct consequence of the interplay between electronic and steric factors. The electron-withdrawing nature of the two chlorine atoms and the nitrile group makes the aromatic ring susceptible to nucleophilic attack. This electronic pull is a dominant factor in determining the rate of reaction.

| Factor | Influence on this compound |

| Electronic Effects | The electron-withdrawing chlorine and nitrile groups activate the ring for nucleophilic substitution. |

| Steric Effects | The chlorine atoms at positions 2 and 6 can sterically hinder the approach of reactants to adjacent positions. numberanalytics.com |

Correlation of Molecular Structure with Environmental Fate Parameters

The persistence and movement of this compound in the environment are intrinsically linked to its molecular structure. The number and position of halogen atoms are key determinants of its degradation rate and how it interacts with soil and water.

The presence and pattern of halogen atoms on the benzonitrile ring significantly influence its environmental degradation. Generally, an increased degree of halogenation leads to decreased biodegradability. researchgate.net Halogenated antibiotics, for example, show greater environmental persistence. engineering.org.cn The degradation of related benzonitrile herbicides like dichlobenil (B1670455) (2,6-dichlorobenzonitrile), bromoxynil (B128292), and ioxynil (B1672095) has been studied, revealing that the initial steps often involve the conversion of the nitrile group to an amide. researchgate.netresearchgate.net For instance, dichlobenil is degraded to 2,6-dichlorobenzamide (B151250) (BAM). researchgate.netnih.gov

The specific arrangement of halogens in this compound likely influences its susceptibility to microbial degradation. The presence of both bromine and chlorine atoms may lead to complex degradation pathways, potentially involving reductive dehalogenation where the halogen atoms are removed. researchgate.net The degradation rates can vary significantly depending on environmental conditions and the microbial communities present. researchgate.netresearchgate.net

| Compound | Degradation Metabolite | Environmental Significance |

| Dichlobenil (2,6-dichlorobenzonitrile) | 2,6-dichlorobenzamide (BAM) | BAM is a frequently encountered groundwater contaminant. researchgate.net |

| Bromoxynil | 3,5-dibromo-4-hydroxybenzoic acid | Partial degradation can lead to the accumulation of metabolites. researchgate.net |

| Ioxynil | 3,5-diiodo-4-hydroxybenzoic acid | Mineralization can occur in soil without previous exposure. researchgate.net |

The interaction of this compound with soil and sediment particles, a process known as sorption, affects its mobility and bioavailability. The structural features of the molecule, particularly its halogenation, play a crucial role in this process. Generally, halogenated organic compounds can adsorb to soil colloids, which influences their movement through the soil profile. researchgate.net

The mobility of related benzonitrile herbicides like bromoxynil is considered to be relatively high. researchgate.net The sorption behavior of this compound will depend on factors like its water solubility and its affinity for organic matter in the soil. The specific arrangement of the bromo and chloro substituents will influence these properties and thus its potential to leach into groundwater or be transported in surface water.

Structure-Property Relationships in Derived Chemical Entities

This compound serves as a versatile building block for the synthesis of more complex molecules with specific biological activities. The structural features of this starting material are carried through to the derived entities, influencing their properties. For example, its use as an intermediate in the synthesis of compounds for treating high uric acid levels and gout highlights its importance in medicinal chemistry. The halogenated benzonitrile scaffold is also found in various agrochemicals, such as herbicides and fungicides, where the halogen atoms are often key to their biological activity. The ability to undergo various chemical modifications, including nucleophilic substitution and reduction, allows for the creation of a diverse range of derivatives with potentially useful properties.

Modulation of Chemical Reactivity in Derivatives through Substituent Variation

The chemical reactivity of the benzonitrile scaffold is significantly influenced by the nature and position of its substituents. In this compound, the benzene (B151609) ring is substituted with three potent electron-withdrawing groups: two chlorine atoms, a bromine atom, and a nitrile group (-CN). These substituents fundamentally govern the molecule's reactivity, primarily through inductive and resonance effects.

The halogens (Br, Cl) and the nitrile group are deactivating substituents, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgmsu.edu This deactivation occurs because their strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less attractive to incoming electrophiles. msu.edu The inductive effect of the halogens and the combined inductive and resonance effects of the nitrile group pull electron density away from the ring. msu.edu

Consequently, the presence of these groups makes the nitrile group itself more susceptible to nucleophilic attack. The electron-withdrawing character of the halogens enhances the electrophilic nature of the carbon atom in the nitrile group, facilitating nucleophilic substitution reactions at this site. This property is crucial for its role as a reactive intermediate in the synthesis of more complex molecules.

Variation of substituents on this or similar benzonitrile rings allows for the fine-tuning of chemical reactivity. For instance, replacing an electron-withdrawing group with an electron-donating group (EDG), such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group, would activate the ring towards electrophilic substitution and direct incoming electrophiles to different positions. libretexts.org Conversely, adding more electron-withdrawing groups would further deactivate the ring but could increase the reactivity of the nitrile group or the susceptibility of the ring to nucleophilic aromatic substitution. This principle is fundamental in using compounds like this compound as building blocks in organic synthesis.

Table 1: Effect of Substituent Type on Benzene Ring Reactivity

| Substituent Type | Example Groups | Effect on Reactivity (Electrophilic Substitution) | Directing Effect |

|---|---|---|---|

| Activating (Electron-Donating) | -OH, -OR, -NH₂, -R (Alkyl) | Increases reaction rate | Ortho, Para |

| Deactivating (Electron-Withdrawing) | -NO₂, -SO₃H, -CN, -COR | Decreases reaction rate | Meta |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases reaction rate | Ortho, Para |

Relationship between Molecular Structure and Non-Linear Optical Properties in Halogenated Benzonitriles

Organic molecules with specific structural features can exhibit significant non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. jhuapl.edunih.gov A common molecular design for NLO materials involves a conjugated π-electron system asymmetrically substituted with an electron donor (D) and an electron acceptor (A) group. nih.gov This "D-π-A" structure facilitates intramolecular charge transfer, which is a key source of high NLO response, often quantified by molecular hyperpolarizability (β). kocaeli.edu.tr

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of such molecules. nih.govanalis.com.my These studies calculate parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to evaluate a molecule's potential as an NLO material. researchgate.net Research on various benzonitrile derivatives shows that strategic substitution can enhance NLO properties. nih.gov For instance, attaching strong electron-donating groups to the benzonitrile ring can significantly increase the hyperpolarizability. analis.com.my While this compound itself is heavily substituted with acceptors, its derivatives could be engineered to create potent NLO chromophores. The introduction of a strong donor group at a suitable position on the ring would create the classic D-π-A system, likely leading to a substantial NLO response.

Table 2: Theoretical NLO Parameters for Representative Substituted Molecules

| Compound/System | Key Structural Feature | Calculated First Hyperpolarizability (β) | Computational Method |

|---|---|---|---|

| Complex C (Ruthenium-Azobenzene) | Strong Donor (-NR₂) and Acceptor Groups | 12414.87 x 10⁻³⁰ esu | DFT |

| Complex A (Ruthenium-Azobenzene) | Donor and Acceptor Groups | 11828.63 x 10⁻³⁰ esu | DFT |

| Octaphyrin Derivative | Substitution with Cyano (acceptor) group | Enhances n-type ability | DFT/TD-DFT |

| Octaphyrin Derivative | Substitution with Thiophene (donor) group | Multiplies NLO response | DFT/TD-DFT |

Structure-Function Studies in Plant Biological Systems (e.g., phytotoxicity mechanisms)

The structure of this compound is closely related to a class of compounds used as agrochemicals, particularly as herbicides. Its phytotoxicity is intrinsically linked to its molecular architecture: the halogenated benzene ring attached to a nitrile group. The parent compound for this class, 2,6-dichlorobenzonitrile (B3417380) (commonly known as Dichlobenil), is a well-documented herbicide. nih.gov The addition of a bromine atom at the 3-position in this compound modifies its electronic and steric properties, which in turn influences its biological activity.

Structure-function studies show that both the type and position of the halogen substituents are critical for herbicidal efficacy. The 2,6-dichloro substitution pattern is a key feature for the activity of Dichlobenil. nih.gov The presence of the bromine atom in this compound would alter the molecule's shape and electronic distribution, potentially leading to a different spectrum of activity or potency compared to its non-brominated counterpart. Research into derivatives synthesized from this compound has shown that they can exhibit significant herbicidal activity against common agricultural weeds, confirming the potential of this structural scaffold in crop protection strategies.

Table 3: Structural Comparison of Related Benzonitrile Compounds

| Compound Name | Substituents on Benzene Ring | Known Biological Relevance |

|---|---|---|

| This compound | -Br (at C3), -Cl (at C2, C6), -CN (at C1) | Candidate for agrochemical development due to structural similarity to known herbicides. |

| 2,6-Dichlorobenzonitrile (Dichlobenil) | -Cl (at C2, C6), -CN (at C1) | Known herbicide; inhibits cellulose (B213188) biosynthesis. nih.gov |

| 3-Bromo-2,4-dichlorobenzonitrile | -Br (at C3), -Cl (at C2, C4), -CN (at C1) | Intermediate in pharmaceutical synthesis. |

| Benzonitrile | -CN (at C1) | Parent compound, acts as a functional group in NLO chromophores. nih.gov |

Q & A

Q. Basic

- Use personal protective equipment (PPE) , including gloves and goggles, due to potential skin/eye irritation.

- Conduct reactions in fume hoods to avoid inhalation of toxic vapors.

- Monitor thermal stability , as bromination reactions are highly exothermic .

How can computational tools predict reactivity and regioselectivity in further functionalization?

Q. Advanced

- Density functional theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites.

- Retrosynthetic analysis software (e.g., Reaxys, Pistachio) proposes feasible reaction pathways and evaluates steric/electronic effects .

- Molecular dynamics simulations model solvent and temperature effects on reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.